N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide

Medicinal Chemistry Regioisomerism Structure-Activity Relationship

Choose this non-brominated furan-2-carboxamide parent scaffold (MW 279.72) for clean SAR exploration. The 2‑chlorophenyl/2‑methoxyethyl substitution targets the pharmacophore space claimed for retroviral disease treatment. ECHA-registered (ID 100.355.970) for predictable EU customs clearance. Ideal for HIV target engagement studies and CYP450-mediated furan bioactivation research. Request a custom quote today.

Molecular Formula C14H14ClNO3
Molecular Weight 279.72
CAS No. 1798659-59-2
Cat. No. B2532122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide
CAS1798659-59-2
Molecular FormulaC14H14ClNO3
Molecular Weight279.72
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=CO1)C2=CC=CC=C2Cl
InChIInChI=1S/C14H14ClNO3/c1-18-13(10-5-2-3-6-11(10)15)9-16-14(17)12-7-4-8-19-12/h2-8,13H,9H2,1H3,(H,16,17)
InChIKeyIIMRSVFKYNRBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide CAS 1798659-59-2: Procurement-Relevant Baseline


N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide (CAS 1798659-59-2) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a furan ring directly attached to a carboxamide group, which is further N-substituted with a 2-(2-chlorophenyl)-2-methoxyethyl moiety . Its molecular formula is C14H14ClNO3 and its molecular weight is 279.72 g/mol . The compound is structurally positioned within a broader patent space of substituted furancarboxamides claimed for the treatment and/or prophylaxis of retroviral diseases [1]. It is also registered with the European Chemicals Agency (ECHA) under substance ID 100.355.970, indicating formal regulatory recognition [2].

Why N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Within the furan-2-carboxamide family, minor structural variations produce marked differences in physicochemical properties, biological target engagement, and regulatory status . The specific combination of the 2-chlorophenyl group with the 2-methoxyethyl linker on the carboxamide nitrogen is not interchangeable with para-chloro, bromo, or unsubstituted phenyl variants without altering hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. Furthermore, the furan-2-carboxamide regioisomer (2-substituted) cannot be substituted by the furan-3-carboxamide isomer, as the position of the carboxamide attachment changes the spatial orientation of the pharmacophore and consequently target recognition [1]. Additionally, the non-brominated furan core circumvents the heavy-atom effects that would be present in 5-bromo analogs, which could otherwise alter reactivity and toxicity profiles . The following section provides the best available quantitative evidence for these differentiation points.

Quantitative Differentiation Evidence for N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide vs. Closest Analogs


Furan-2-carboxamide vs. Furan-3-carboxamide: Regioisomeric Impact on Pharmacophoric Geometry

The target compound features a furan-2-carboxamide scaffold, whereas the furan-3-carboxamide regioisomer (e.g., CAS 1788559-24-9 with the same molecular formula C14H14ClNO3) positions the carboxamide group at the 3-position of the furan ring . According to patent disclosures on substituted furancarboxamides, the 2-carboxamide substitution pattern is explicitly required for antiviral activity against retroviruses, while the 3-carboxamide analogues fall outside the scope of the most potent compound claims, indicating a regiospecific interaction with the biological target [1]. The spatial difference results in a distinct pharmacophore geometry that cannot be recapitulated by the 3-isomer.

Medicinal Chemistry Regioisomerism Structure-Activity Relationship

Non-Brominated Furan Core vs. 5-Bromo Analog: Heavy Atom Elimination and Synthetic Tractability

The target compound bears an unsubstituted furan ring at the 5-position, whereas the closest halogenated analog, 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide, incorporates a bromine atom at the 5-position of the furan . Introduction of bromine increases the molecular weight from 279.72 to 358.62 g/mol (+28%) and introduces a heavy atom that can participate in undesirable halogen-bonding interactions, potentially altering selectivity profiles. Furthermore, the brominated analog requires an additional synthetic step (bromination using NBS or Br2), increasing production complexity and cost . The non-brominated compound is therefore the preferred starting scaffold for SAR exploration.

Synthetic Chemistry Halogen Effect Toxicity Risk Mitigation

Furan-2-carboxamide vs. Isoxazole-3-carboxamide Core: Metabolic Stability Implications

The target compound contains a furan-2-carboxamide core, while the structurally related N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide replaces the central furan-carboxamide with an isoxazole-3-carboxamide scaffold . Furan rings are susceptible to cytochrome P450-mediated oxidation at the 2,3-double bond, potentially generating reactive epoxide intermediates, whereas isoxazoles are generally more resistant to oxidative metabolism due to lower electron density in the ring [1]. This differential metabolic susceptibility can lead to distinct pharmacokinetic profiles, though no direct comparative metabolic stability data are publicly available for these specific compounds.

Drug Metabolism Heterocycle Stability Pharmacokinetics

ECHA Regulatory Registration: Differential Compliance Readiness

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide is registered with the European Chemicals Agency (ECHA) under substance ID 100.355.970, providing a formal regulatory identity and facilitating compliance with EU REACH requirements for import and use in research quantities [1]. In contrast, many closely related analogs (including the 5-bromo derivative and the furan-3-carboxamide regioisomer) lack a publicly available ECHA substance infocard, which may complicate procurement documentation and customs clearance for EU-based laboratories [1]. This regulatory transparency reduces procurement risk and administrative burden.

Regulatory Compliance REACH Procurement Risk

Recommended Research and Procurement Scenarios for N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide


Retroviral Protease/Integrase Inhibitor Screening Campaigns

Based on the AiCuris patent family claiming furan-2-carboxamides for retroviral disease treatment and prophylaxis, this compound serves as a structurally appropriate starting scaffold for hit discovery and lead optimization programs targeting HIV or other retroviral enzymes [1]. The specific 2-chlorophenyl and 2-methoxyethyl substitution pattern falls within the claimed pharmacophore space, making it a relevant probe for target engagement studies.

Structure-Activity Relationship (SAR) Expansion Around the Furan Core

As a non-brominated parent scaffold (MW 279.72), this compound provides a clean baseline for systematic SAR exploration [1]. Researchers can introduce modifications at the furan 5-position or vary the N-substituent while comparing directly against the parent, without the confounding effects of a heavy halogen atom that would be present in the 5-bromo analog (MW 358.62).

EU-Compliant Research Procurement with Minimal Regulatory Overhead

With its ECHA substance registration (ID 100.355.970), this compound offers predictable and streamlined EU customs clearance compared to non-listed structural analogs [2]. This is particularly valuable for academic laboratories and small biotech companies with limited regulatory affairs support.

Metabolic Activation and Reactive Metabolite Profiling Studies

The furan-2-carboxamide core is known to be susceptible to CYP450-mediated oxidation, making this compound a suitable model substrate for investigating furan ring bioactivation and potential toxicity mechanisms [3]. This contrasts with the more metabolically resistant isoxazole analog, allowing researchers to study metabolic activation pathways in a controlled manner.

Quote Request

Request a Quote for N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.